molecular formula C4H11NO B3265184 (2R,3S)-3-aminobutan-2-ol CAS No. 40285-24-3

(2R,3S)-3-aminobutan-2-ol

Cat. No. B3265184
CAS RN: 40285-24-3
M. Wt: 89.14 g/mol
InChI Key: FERWBXLFSBWTDE-IUYQGCFVSA-N
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Description

(2R,3S)-3-aminobutan-2-ol is a chiral amino alcohol that has been widely used in the field of organic chemistry due to its unique properties. It is a versatile building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products.

Scientific Research Applications

Enantiomeric Synthesis

  • Efficient Synthesis of Enantiomers: A study by Dunlap et al. (2008) outlines an efficient synthesis of enantiomers related to (2R,3S)-3-aminobutan-2-ol, using either d- or l-glucose as starting materials. This process involves a one-pot conversion from an aldehyde to an amide, applicable to other carbohydrate-derived aldehydes (Dunlap et al., 2008).

Chiral Analysis

  • Stereochemistry of Ethambutol: Blessington and Beiraghi (1990) investigated the stereoisomers of ethambutol, revealing its S,S absolute stereochemistry through unambiguous synthesis of stereomers and chiral chromatography (Blessington & Beiraghi, 1990).

Biochemical Applications

  • Action on Amino Acid Stereoisomers: Bakke et al. (1999) studied the action of enzymes on stereochemically related compounds to (2R,3S)-3-aminobutan-2-ol, leading to the synthesis of stereochemically pure forms of these compounds (Bakke et al., 1999).

Synthesis of Bioactive Compounds

  • Synthesis of Diamino Acids: Kano et al. (1988) developed a method to convert compounds similar to (2R,3S)-3-aminobutan-2-ol into diaminopentanoic and diaminohexanoic acids, which are useful in synthesizing bioactive compounds (Kano et al., 1988).

Industrial Biofuel Production

  • Biofuel Production: Bastian et al. (2011) demonstrated the production of isobutanol, a biofuel, from glucose using a recombinant organism. This process involves enzymes similar to those acting on (2R,3S)-3-aminobutan-2-ol (Bastian et al., 2011).

properties

IUPAC Name

(2R,3S)-3-aminobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERWBXLFSBWTDE-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-3-aminobutan-2-ol

Synthesis routes and methods

Procedure details

To a solution of dimethylsulfoxide (1.56 g, 20.0 mmoles) and oxalyl chloride (1.9 g, 15.0 mmoles) in 20 ml of methylene chloride cooled to -78° C. was added 1.67 g (10.0 mmoles) of 3-(2,5-dimethylpyrrol-1-yl)-2-butanol obtained by dehydration cyclization of 3-amino-2-butanol and acetonylacetone in acetic acid. One hour later, 3 ml of triethylamine was added, and the mixture stirred at room temperature for 5 hours. The mixture was extracted with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate, and concentrated, and chromatographed on a column of silica gel using cyclohexane/ethyl acetate (4/1) as an eluent to afford 3-(2,5-dimethylpyrrol-1-yl)-2-butanone (990 mg, 6.0 mmoles, 60%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
3-(2,5-dimethylpyrrol-1-yl)-2-butanol
Quantity
1.67 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Ducrot, M Bennett, AA Caparco, JA Champion… - Frontiers in …, 2021 - frontiersin.org
Small optically active molecules, and more particularly short-chain chiral amines, are key compounds in the chemical industry and precursors of various pharmaceuticals. Their chemo-…
Number of citations: 7 www.frontiersin.org
RJ Detz, Z Abiri, R le Griel, H Hiemstra… - … A European Journal, 2011 - Wiley Online Library
A copper catalyst with a chiral pyridine‐2,6‐bisoxazoline (pybox) ligand was used to convert a variety of propargylic esters with different side chains (R=Ar, Bn, alkyl) into their amine …
DS Meador - 2014 - search.proquest.com
The improvement and utility of crosslinkers are important topics of molecular imprinting. Crosslinker significance is evident when molecularly imprinted polymer (MIP) composition …
Number of citations: 4 search.proquest.com

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